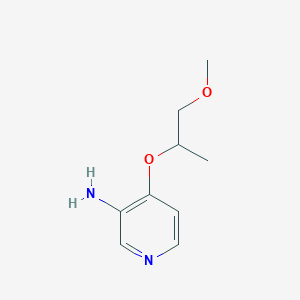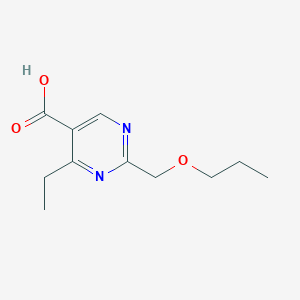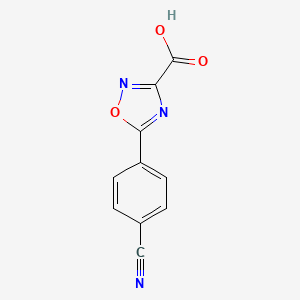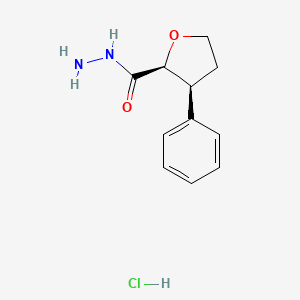
(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride is a chemical compound that belongs to the class of oxolane derivatives It is characterized by the presence of a phenyl group attached to the oxolane ring and a carbohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Formation of the Carbohydrazide Moiety: The carbohydrazide group can be synthesized by reacting the oxolane derivative with hydrazine hydrate under reflux conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the oxolane ring using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxolane derivatives.
Applications De Recherche Scientifique
(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The carbohydrazide moiety can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-3-phenyloxolane-2-carbohydrazide
- (2S,3S)-3-phenyloxolane-2-carboxylic acid
- (2S,3S)-3-phenyloxolane-2-carboxamide
Uniqueness
(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbohydrazide moiety differentiates it from other oxolane derivatives, providing unique opportunities for chemical modifications and applications.
Propriétés
Formule moléculaire |
C11H15ClN2O2 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
(2S,3S)-3-phenyloxolane-2-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-13-11(14)10-9(6-7-15-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,12H2,(H,13,14);1H/t9-,10-;/m0./s1 |
Clé InChI |
BEJPDYQXZUTXTJ-IYPAPVHQSA-N |
SMILES isomérique |
C1CO[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)NN.Cl |
SMILES canonique |
C1COC(C1C2=CC=CC=C2)C(=O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



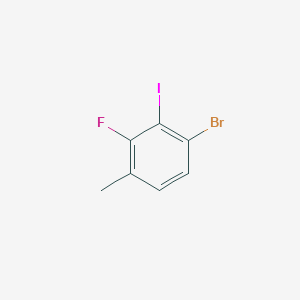
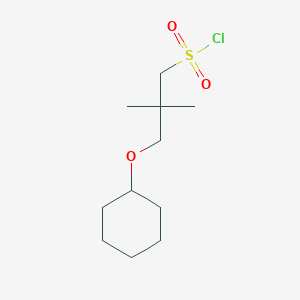



![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)
